
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid
Vue d'ensemble
Description
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity :
- A study by Mickevičius et al. (2013) reported the synthesis of new N,N-disubstituted β-amino acids and derivatives, including compounds with thiazole, aromatic, and heterocyclic substituents. Among these, a compound related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid exhibited discrete antimicrobial activity and promoted rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).
Antimicrobial Activity and Spectroscopic Analysis :
- A 2020 study by Viji et al. highlighted the antimicrobial activity of a related compound, demonstrating its effectiveness against fungal and bacterial infections. This study also involved molecular docking to understand the compound's interaction with proteins and used quantum chemical calculations for structural analysis (Viji et al., 2020).
Combinatorial Library Synthesis :
- Zhuravel et al. (2005) developed a parallel solution-phase synthesis of a combinatorial library of compounds, including 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. This research contributes to the broader application of such compounds in various scientific fields (Zhuravel et al., 2005).
Cyclooxygenase Inhibition Study :
- Naito Yoichiro et al. (1992) conducted a study on the impact of structural modifications in thiazole derivatives on cyclooxygenase inhibition. The study provides insights into the pharmacological potential of such compounds, including those structurally similar to this compound (Naito Yoichiro et al., 1992).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Functional Modification :
- Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-aminothiazole. This research could have implications for the medical application of similar compounds (Aly and El-Mohdy, 2015).
Molecular Docking and Quantum Chemical Calculations :
- Another study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a compound structurally related to this compound, further demonstrating its biological effects through molecular docking predictions (Viji et al., 2020).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to possess various biological activities . They have been used as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer’s disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, diabetes, and more .
Mode of Action
It’s known that thiazole derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Some synthesized compounds related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .
Analyse Biochimique
Biochemical Properties
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has shown potential in promoting plant growth by interacting with plant proteins and enzymes, leading to increased seed yield and oil content . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cellular metabolism by inhibiting key enzymes involved in metabolic pathways . In plant cells, it promotes growth by enhancing the activity of growth-related proteins and enzymes . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism in both bacterial and plant cells. For example, it can upregulate the expression of genes involved in growth and development in plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, in bacterial cells, it inhibits enzymes involved in cell wall synthesis, leading to cell death . In plant cells, it activates enzymes involved in growth and development, promoting cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, such as the development of resistance in bacterial cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antimicrobial activity and growth promotion . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, in bacterial cells, it inhibits enzymes involved in the synthesis of essential metabolites, leading to metabolic disruption . In plant cells, it enhances the activity of enzymes involved in growth and development, thereby promoting metabolic flux . The effects on metabolite levels are also significant, with changes observed in the concentrations of key metabolites involved in growth and development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution within tissues is also influenced by factors such as tissue permeability and the presence of binding proteins . These factors determine the localization and accumulation of the compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins to modulate cellular metabolism . The subcellular localization is thus a key determinant of its biological activity.
Propriétés
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBKKEJUCZUZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


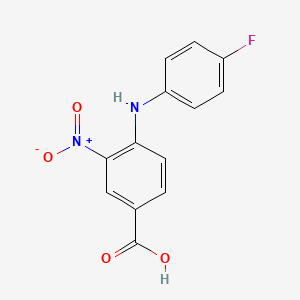
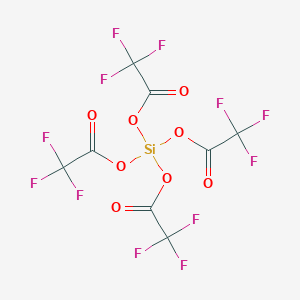
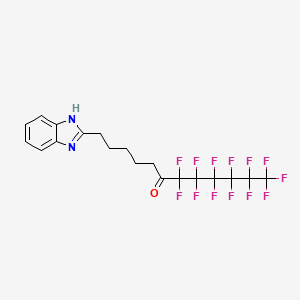
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)
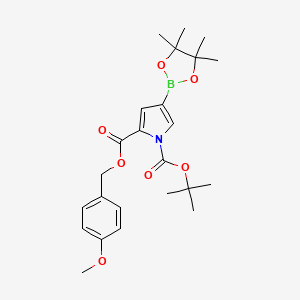


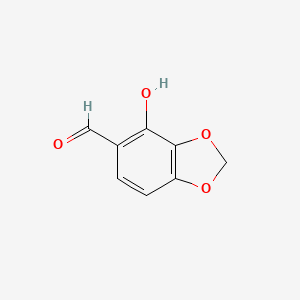
![[1,1'-Bicyclopentyl]-2-aceticacid](/img/structure/B3118426.png)

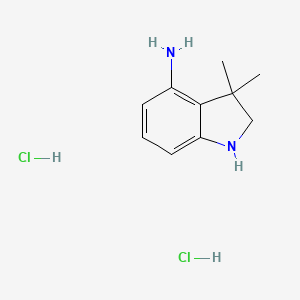
![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
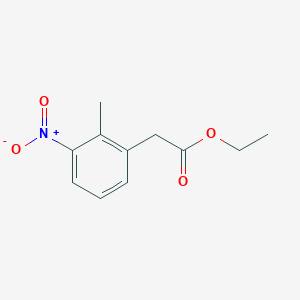
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
